molecular formula C21H43NO10 B1448220 N-Boc-PEG8-alcohol CAS No. 1345337-22-5

N-Boc-PEG8-alcohol

Cat. No. B1448220
M. Wt: 469.6 g/mol
InChI Key: WHRVSFPIFWXKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-PEG8-alcohol is a type of polyethylene glycol (PEG) derivative, which is a synthetic polyether compound. It is a water-soluble polymer, and is widely used in various fields including pharmaceuticals, biotechnology, and materials science. PEG derivatives, such as N-Boc-PEG8-alcohol, can be used as a stabilizer, surfactant, or drug delivery vehicle, and are used in the manufacturing of nanoparticles, liposomes, and other drug delivery systems. N-Boc-PEG8-alcohol has been used in a variety of scientific research applications, including in vivo and in vitro studies. In addition, N-Boc-PEG8-alcohol has been found to have a number of biochemical and physiological effects, and is being studied for potential therapeutic applications.

Scientific Research Applications

  • Chemoselective BOC Protection of Amines
    • Scientific Field : Organic Chemistry .
    • Application Summary : The BOC protection of amines is a critical process in organic synthesis, particularly in the production of pharmaceuticals and biologically active molecules .
    • Methods of Application : This process involves the use of BOC anhydride and can be carried out in catalyst and solvent-free media. The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
    • Results or Outcomes : The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • PROTAC Linker

    • Scientific Field : Drug Discovery and Development .
    • Application Summary : “N-Boc-PEG8-alcohol” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
    • Methods of Application : PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . “N-Boc-PEG8-alcohol” can be used as the linker in this process .
    • Results or Outcomes : The use of “N-Boc-PEG8-alcohol” as a linker in PROTACs enables selective protein degradation, which is a promising approach for the development of targeted therapy drugs .
  • PEG Derivative

    • Scientific Field : Biotechnology .
    • Application Summary : “N-Boc-PEG8-alcohol” is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
    • Methods of Application : The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .
    • Results or Outcomes : The use of “N-Boc-PEG8-alcohol” can enhance the solubility of compounds in aqueous media, which is beneficial in various biotechnological applications .
  • Drug Delivery

    • Scientific Field : Biomedical Engineering .
    • Application Summary : “N-Boc-PEG8-alcohol” can be used in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery .
    • Methods of Application : The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .
    • Results or Outcomes : The use of “N-Boc-PEG8-alcohol” can enhance the solubility of drugs in aqueous media, which is beneficial in various drug delivery applications .
  • Synthesis of Bioconjugates

    • Scientific Field : Biochemistry .
    • Application Summary : “N-Boc-PEG8-alcohol” can be used in the synthesis of bioconjugates . Bioconjugates are hybrid molecules formed by covalently bonding two or more distinct molecules, which can be used in various biological applications .
    • Methods of Application : The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .
    • Results or Outcomes : The use of “N-Boc-PEG8-alcohol” can facilitate the synthesis of bioconjugates, which can be used in various biological applications .

Future Directions

: CD Bioparticles - N-Boc-PEG8-Alcohol : MCE - N-Boc-PEG8-alcohol

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVSFPIFWXKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-PEG8-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.